An In-depth Technical Guide to 4-Chloro-1,2-bis-(trifluoromethyl)benzene
An In-depth Technical Guide to 4-Chloro-1,2-bis-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Fluorinated Building Block
4-Chloro-1,2-bis-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a chlorine atom and two adjacent trifluoromethyl groups on a benzene ring. Its Chemical Abstracts Service (CAS) registry number is 320-30-9.[1] The presence and orientation of these potent electron-withdrawing trifluoromethyl groups, coupled with the chlorine substituent, impart distinct chemical properties that make it a valuable, albeit specialized, building block in synthetic chemistry. This guide provides a comprehensive overview of its known properties, safety considerations, and potential applications, offering a critical resource for professionals in research and development. The strategic placement of the trifluoromethyl groups creates a unique electronic environment on the aromatic ring, significantly influencing its reactivity and potential as a scaffold in the design of novel molecules.
Core Physicochemical and Chemical Properties
A thorough understanding of the physical and chemical characteristics of 4-Chloro-1,2-bis-(trifluoromethyl)benzene is paramount for its effective use in a laboratory setting. While comprehensive experimental data for this specific isomer is not as abundant as for other isomers, the available information, combined with an understanding of related structures, provides a solid foundation for its application.
Table 1: Physicochemical Properties of 4-Chloro-1,2-bis-(trifluoromethyl)benzene [1][2]
| Property | Value |
| CAS Number | 320-30-9 |
| Molecular Formula | C₈H₃ClF₆ |
| Molecular Weight | 248.56 g/mol |
| Boiling Point | 157-160 °C |
| Appearance | Data not widely available; likely a liquid at room temperature |
| Density | Data not widely available |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents.[2] |
Safety and Handling: A Prudent Approach
As with any halogenated organic compound, careful handling of 4-Chloro-1,2-bis-(trifluoromethyl)benzene is essential. It is classified as an irritant.[1] While a detailed safety data sheet (SDS) for this specific compound is not universally available, information from structurally related compounds, such as 1-chloro-4-(trifluoromethyl)benzene, can provide valuable guidance on necessary precautions.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[3][4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
GHS Hazard Information (Anticipated based on related compounds):
Based on data for similar compounds, one might anticipate the following GHS classifications:
-
Flammable Liquids [3]
-
Skin Irritation/Corrosion
-
Serious Eye Damage/Irritation
-
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) [5]
It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.
Synthesis and Reactivity: A Versatile Synthetic Intermediate
The synthesis of 4-Chloro-1,2-bis-(trifluoromethyl)benzene is not as commonly documented as that of its isomers. However, general methods for the synthesis of bis(trifluoromethyl)benzenes can provide insights into potential synthetic routes. One common industrial method involves the chlorination of a suitable xylene precursor followed by fluorination.[6]
A plausible, though not explicitly documented, synthetic pathway could involve the direct chlorination of 1,2-bis(trifluoromethyl)benzene. This electrophilic aromatic substitution would be directed by the existing trifluoromethyl groups.
Figure 2: General reactivity towards nucleophilic aromatic substitution.
The rate of SₙAr reactions is enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. In this case, the two trifluoromethyl groups, one of which is ortho to the chlorine, would strongly activate the ring for such transformations. This makes 4-Chloro-1,2-bis-(trifluoromethyl)benzene a potentially valuable substrate for introducing a variety of nucleophiles onto the aromatic core.
Spectroscopic Characterization
While a comprehensive, publicly available set of spectra for 4-Chloro-1,2-bis-(trifluoromethyl)benzene is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.0-8.0 ppm). The three aromatic protons will likely exhibit complex splitting patterns due to coupling with each other and potentially long-range coupling with the fluorine atoms of the trifluoromethyl groups.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbons attached to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the substituents.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It is expected to show two distinct signals for the two non-equivalent trifluoromethyl groups.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1000-1350 cm⁻¹ region). [7]A C-Cl stretching band would also be expected at lower frequencies.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 248, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). [7]Fragmentation patterns would likely involve the loss of chlorine and trifluoromethyl groups.
Applications in Drug Discovery and Materials Science
The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. [8][9]The unique substitution pattern of 4-Chloro-1,2-bis-(trifluoromethyl)benzene makes it an attractive scaffold for the synthesis of novel drug candidates. Its propensity for nucleophilic aromatic substitution allows for the facile introduction of various pharmacophoric groups.
Conclusion
4-Chloro-1,2-bis-(trifluoromethyl)benzene is a fluorinated aromatic compound with a unique substitution pattern that confers distinct reactivity. Its electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, making it a valuable intermediate for the synthesis of highly functionalized molecules. While a comprehensive dataset of its physical and chemical properties is still emerging, an understanding of its structure and the properties of related compounds provides a strong basis for its application in research and development. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the importance of specialized building blocks like 4-Chloro-1,2-bis-(trifluoromethyl)benzene is likely to increase.
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